molecular formula C10H16O7S B148953 ethyl (3R,4R,5R)-3,4-dihydroxy-5-methylsulfonyloxycyclohexene-1-carboxylate CAS No. 220626-12-0

ethyl (3R,4R,5R)-3,4-dihydroxy-5-methylsulfonyloxycyclohexene-1-carboxylate

Cat. No.: B148953
CAS No.: 220626-12-0
M. Wt: 280.3 g/mol
InChI Key: XRWVWZDGWXYWDC-IWSPIJDZSA-N
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Description

Ethyl (3R,4R,5R)-3,4-dihydroxy-5-methylsulfonyloxycyclohexene-1-carboxylate is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R,4R,5R)-3,4-dihydroxy-5-methylsulfonyloxycyclohexene-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Hydroxy Groups: The dihydroxy groups are introduced via hydroxylation reactions, often using osmium tetroxide (OsO4) as a catalyst.

    Sulfonylation: The methylsulfonyloxy group is added through a sulfonylation reaction, typically using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.

    Esterification: The final step involves esterification to introduce the ethyl ester group, using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for hydroxylation and sulfonylation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4R,5R)-3,4-dihydroxy-5-methylsulfonyloxycyclohexene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The sulfonyloxy group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like NH3 or RSH in the presence of a base like NaOH.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Amines or thiols.

Scientific Research Applications

Ethyl (3R,4R,5R)-3,4-dihydroxy-5-methylsulfonyloxycyclohexene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3R,4R,5R)-3,4-dihydroxy-5-methylsulfonyloxycyclohexene-1-carboxylate involves its interaction with specific molecular targets. The compound’s hydroxy and sulfonyloxy groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (3R,4R,5R)-3,4-dihydroxy-5-methylsulfonyloxycyclohexene-1-carboxylate can be compared with similar compounds such as:

    Ethyl (3R,4R,5R)-3,4-dihydroxycyclohexene-1-carboxylate: Lacks the sulfonyloxy group, resulting in different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

    Ethyl (3R,4R,5R)-3,4-dihydroxy-5-chlorocyclohexene-1-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

ethyl (3R,4R,5R)-3,4-dihydroxy-5-methylsulfonyloxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O7S/c1-3-16-10(13)6-4-7(11)9(12)8(5-6)17-18(2,14)15/h4,7-9,11-12H,3,5H2,1-2H3/t7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWVWZDGWXYWDC-IWSPIJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(C(C(C1)OS(=O)(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)OS(=O)(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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